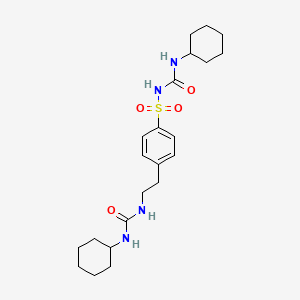![molecular formula C13H26O3 B585606 5-[(Tetrahydro-2H-pyran-2-yl)oxy]-2-ethyl-1-hexanol CAS No. 1346601-44-2](/img/structure/B585606.png)
5-[(Tetrahydro-2H-pyran-2-yl)oxy]-2-ethyl-1-hexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(Tetrahydro-2H-pyran-2-yl)oxy]-2-ethyl-1-hexanol is an organic compound with the molecular formula C12H24O3 It is a derivative of hexanol, featuring an ethyl group and an oxan-2-yloxy group attached to the hexane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Tetrahydro-2H-pyran-2-yl)oxy]-2-ethyl-1-hexanol typically involves the reaction of 2-ethylhexanol with oxirane under acidic or basic conditions. The reaction proceeds through the opening of the oxirane ring, leading to the formation of the oxan-2-yloxy group. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of optimized catalysts and reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(Tetrahydro-2H-pyran-2-yl)oxy]-2-ethyl-1-hexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-ethyl-5-(oxan-2-yloxy)hexan-1-one or 2-ethyl-5-(oxan-2-yloxy)hexanal.
Reduction: Formation of 2-ethyl-5-(oxan-2-yloxy)hexane.
Substitution: Formation of 2-ethyl-5-(oxan-2-yloxy)hexyl halides or amines.
Applications De Recherche Scientifique
5-[(Tetrahydro-2H-pyran-2-yl)oxy]-2-ethyl-1-hexanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 5-[(Tetrahydro-2H-pyran-2-yl)oxy]-2-ethyl-1-hexanol depends on its specific application. In biological systems, it may interact with cellular membranes or enzymes, leading to changes in cellular function. The oxan-2-yloxy group can enhance the compound’s solubility and bioavailability, making it more effective in its intended application.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethylhexanol: A precursor in the synthesis of 5-[(Tetrahydro-2H-pyran-2-yl)oxy]-2-ethyl-1-hexanol.
Hexanol: A structurally similar compound without the ethyl and oxan-2-yloxy groups.
Oxan-2-yloxy derivatives: Compounds with similar functional groups but different alkyl chains.
Uniqueness
This compound is unique due to the presence of both the ethyl and oxan-2-yloxy groups, which confer distinct chemical and physical properties
Propriétés
IUPAC Name |
2-ethyl-5-(oxan-2-yloxy)hexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O3/c1-3-12(10-14)8-7-11(2)16-13-6-4-5-9-15-13/h11-14H,3-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKRYQLBRXWWNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)OC1CCCCO1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Desfluoro-4-[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)-3,6-dihydropyridin-1(2H)-yl] Droperidol-d4](/img/structure/B585527.png)








